molecular formula C11H11FN2OS B1309921 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 887031-22-3

4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No. B1309921
CAS RN: 887031-22-3
M. Wt: 238.28 g/mol
InChI Key: UCQLOVVUGKHPEF-UHFFFAOYSA-N
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Description

The compound “4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted with a methyl group at the 5-position and an amine group at the 2-position. The 4-position of the thiazole ring is substituted with a phenyl ring, which in turn is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the substituted phenyl ring. The electron-withdrawing fluoro group and the electron-donating methoxy group on the phenyl ring could have interesting effects on the electronic properties of the molecule .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Compounds similar to "4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine" have been explored for their antimicrobial and anti-inflammatory properties. For instance, thiazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Liaras et al., 2011). Additionally, certain thiazole compounds have been identified as selective inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory process, highlighting their potential in the treatment of inflammatory conditions (Crawley et al., 1992).

Anticancer Applications

The incorporation of thiazole and methoxy-phenyl groups in molecular structures has also been associated with anticancer activity. Various synthesized thiazole derivatives have been evaluated for their cytotoxic effects on different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancerous cells. This suggests the potential of such compounds in the development of novel anticancer therapies (Ivasechko et al., 2022).

Chemical Sensors and Analytical Applications

Thiazole derivatives have also found applications in the development of chemical sensors for the detection of various ions and molecules. For example, phenyl thiadiazole-based Schiff base receptors have been designed for the selective and sensitive detection of Al3+ ions, demonstrating the utility of thiazole compounds in analytical chemistry and environmental monitoring (Manna et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c1-6-10(14-11(13)16-6)7-3-4-9(15-2)8(12)5-7/h3-5H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQLOVVUGKHPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine

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